molecular formula C12H14O2 B8771116 NSC 143773 CAS No. 65548-56-3

NSC 143773

Cat. No.: B8771116
CAS No.: 65548-56-3
M. Wt: 190.24 g/mol
InChI Key: YWNYRHVJXKBAJO-UHFFFAOYSA-N
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Description

NSC 143773:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonanoylpyridine typically involves the acylation of pyridine with nonanoic acid or its derivatives. One common method is the Friedel-Crafts acylation reaction, where pyridine reacts with nonanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of 2-Nonanoylpyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Nonanoylpyridine can undergo various chemical reactions, including:

    Oxidation: The nonanoyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The carbonyl group in the nonanoyl chain can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed:

    Oxidation: Nonanoic acid or 2-nonanoylpyridine-3-carboxylic acid.

    Reduction: 2-Nonanoylpyridine alcohol.

    Substitution: 3-Nitro-2-nonanoylpyridine or 3-bromo-2-nonanoylpyridine.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have investigated its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.

    Medicine: Research has focused on its potential as an anti-inflammatory agent and its ability to modulate certain biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Nonanoylpyridine involves its interaction with specific molecular targets. In biological systems, it can interact with cell membranes, leading to increased permeability and disruption of cellular processes. It may also inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

2-Nonanoylpyridine can be compared with other pyridine derivatives and nonanoyl compounds:

    Similar Compounds: 2-Acetylpyridine, 2-Benzoylpyridine, and 2-Nonanoylbenzene.

    Uniqueness: The presence of both the pyridine ring and the nonanoyl group gives 2-Nonanoylpyridine unique chemical and biological properties

Properties

CAS No.

65548-56-3

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-cyclohepta-2,4,6-trien-1-ylpentane-2,4-dione

InChI

InChI=1S/C12H14O2/c1-9(13)12(10(2)14)11-7-5-3-4-6-8-11/h3-8,11-12H,1-2H3

InChI Key

YWNYRHVJXKBAJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1C=CC=CC=C1)C(=O)C

Origin of Product

United States

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